molecular formula C4H6ClNO2 B13871258 4-Amino-4-oxobutanoyl chloride

4-Amino-4-oxobutanoyl chloride

Cat. No.: B13871258
M. Wt: 135.55 g/mol
InChI Key: WLCIVIVRMQHKND-UHFFFAOYSA-N
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Description

4-Amino-4-oxobutanoyl chloride (Molecular Formula: C4H6ClNO2 ) is a specialized organic building block critical in advanced chemical synthesis. Its structure features a reactive acyl chloride group and a terminal amide group, making it a valuable intermediate for constructing more complex molecules. Research indicates its application in the development of 4-amino-4-oxobutanoyl peptide cyclic analogues, which have been investigated as potent inhibitors of viral replication, particularly against the Hepatitis C virus . As an acylating agent, this compound can react with nucleophiles such as amines and alcohols, a mechanism that is exploited to incorporate the 4-amino-4-oxobutanoyl moiety into target structures. Researchers utilize this reagent in pharmaceutical development and other fine chemical synthesis processes. Handle with appropriate safety precautions. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

4-amino-4-oxobutanoyl chloride

InChI

InChI=1S/C4H6ClNO2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,6,8)

InChI Key

WLCIVIVRMQHKND-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)Cl)C(=O)N

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Amino 4 Oxobutanoyl Chloride

Established Laboratory-Scale Preparations

Traditional methods for the synthesis of 4-Amino-4-oxobutanoyl chloride in a laboratory setting primarily rely on the conversion of carboxylic acid precursors into the more reactive acid chloride.

Routes from Succinamic Acid Precursors

The most direct and common laboratory-scale synthesis starts from succinamic acid (4-amino-4-oxobutanoic acid). This method involves the reaction of succinamic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. scholarsresearchlibrary.comjst.go.jp The reaction is typically carried out in an inert solvent, such as chloroform, and may require heating to proceed to completion. scholarsresearchlibrary.com

Another established method involves the use of phosphorus pentachloride (PCl₅) or acetyl chloride. orgsyn.org These reagents also effectively convert the carboxylic acid functionality of succinamic acid into the corresponding acyl chloride.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature Control: Careful control of the reaction temperature is necessary to prevent side reactions and degradation of the product. While some procedures involve refluxing the reaction mixture, others may benefit from lower temperatures to enhance selectivity. scholarsresearchlibrary.com

Solvent Choice: The choice of solvent can influence reaction rates and the solubility of reactants and products. Anhydrous conditions are critical to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Reagent Stoichiometry: The molar ratio of the succinamic acid to the chlorinating agent should be carefully controlled to ensure complete conversion without using a large excess of the reagent, which can complicate purification.

Purification: After the reaction, the crude product is often purified to remove unreacted starting materials and byproducts. Techniques such as distillation under reduced pressure or recrystallization can be employed to obtain the pure acid chloride.

Table 1: Comparison of Chlorinating Agents for Succinamic Acid Conversion

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux in an inert solvent (e.g., chloroform) scholarsresearchlibrary.comGaseous byproducts (SO₂, HCl) are easily removed.Reagent is corrosive and moisture-sensitive.
Phosphorus Pentachloride (PCl₅)Reaction with succinamic acid orgsyn.orgEffective for the conversion.Solid byproduct (POCl₃) needs to be separated.
Acetyl ChlorideReflux with succinic acid orgsyn.orgReadily available reagent.May introduce acetyl-related impurities.

Novel or Emerging Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. This trend extends to the synthesis of acyl chlorides, with a focus on green chemistry principles and the use of catalytic systems.

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.org In the context of this compound synthesis, this can involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic alternatives. Research into ionic liquids as recyclable reaction media is an area of interest. researchgate.netacs.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Photochemical and electrochemical methods are being explored for various organic syntheses. rsc.org

Catalytic Methods for Acid Chloride Formation

The development of catalytic methods for the formation of acid chlorides from carboxylic acids presents a more sustainable alternative to traditional stoichiometric reagents. While specific catalytic methods for this compound are not extensively documented, general advancements in this area are promising. For instance, certain catalysts can activate the carboxylic acid, facilitating its conversion to the acid chloride under milder conditions and with higher selectivity. unina.itresearchgate.net These methods often involve the in-situ generation of a more reactive intermediate.

Considerations for Scalable Synthesis in Research

Transitioning a laboratory-scale synthesis to a larger scale for research purposes introduces several important considerations to ensure safety, efficiency, and consistency.

Heat Transfer: Exothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Efficient heat transfer and temperature monitoring are critical to prevent runaway reactions.

Mixing: Ensuring thorough mixing of reactants becomes more challenging in larger reaction vessels. Inefficient mixing can lead to localized "hot spots" and reduced yields.

Reagent Addition: The rate of addition of reagents, particularly the chlorinating agent, needs to be carefully controlled on a larger scale to manage the reaction rate and heat generation.

Work-up and Purification: Procedures for quenching the reaction, separating byproducts, and purifying the final product need to be adapted for larger quantities of material. Techniques like continuous flow processing can offer advantages in terms of safety and scalability over traditional batch processes.

By carefully considering these factors, researchers can successfully scale up the synthesis of this compound to meet the demands of their research programs.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 4 Oxobutanoyl Chloride

Nucleophilic Acyl Substitution Reactions

4-Amino-4-oxobutanoyl chloride, also known as succinamic acid chloride, is a reactive acyl chloride derivative. The carbon atom in the acyl chloride group (-COCl) is electron-deficient due to the electronegativity of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack. savemyexams.com The general mechanism for its reactions is a nucleophilic addition-elimination process. libretexts.orglibretexts.orgchemguide.co.ukchemguide.co.uk

Amidation Reactions with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form N-substituted amides. copbela.orgfishersci.itcommonorganicchemistry.comlibretexts.orglibretexts.org This reaction, a type of acylation, is typically rapid and exothermic. sciencemadness.org The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature, often in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the hydrogen chloride (HCl) byproduct. fishersci.itcommonorganicchemistry.com

The mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This addition is followed by the elimination of the chloride ion and a proton from the nitrogen, resulting in the formation of the amide and HCl. libretexts.orgchemguide.co.uk In the absence of an added base, a second equivalent of the amine acts as the base, forming an ammonium (B1175870) chloride salt. libretexts.orgsciencemadness.org

Table 1: Examples of Amidation Reactions

Amine ReactantProductReaction Conditions
Primary Amine (R'NH₂)N-R'-4-amino-4-oxobutanamideAprotic solvent (e.g., DCM, THF), optional base (e.g., TEA, pyridine) fishersci.itcommonorganicchemistry.comsciencemadness.org
Secondary Amine (R'R''NH)N,N-R'R''-4-amino-4-oxobutanamideAprotic solvent (e.g., DCM, THF), optional base (e.g., TEA, pyridine) copbela.orgfishersci.itcommonorganicchemistry.com

Detailed research has shown this method is a general and efficient way to synthesize a wide variety of amides. commonorganicchemistry.com The use of acyl chlorides like this compound is often preferred over direct amidation of the corresponding carboxylic acid because the acyl chloride is more reactive, leading to faster reactions and higher yields. savemyexams.comfishersci.it

Esterification Pathways

This compound undergoes esterification when reacted with alcohols. savemyexams.comlibretexts.org This reaction is a common and effective method for preparing esters in the laboratory. libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. libretexts.orgchemguide.co.uk To drive the reaction to completion, a base like pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the HCl formed. libretexts.org

The reactivity in esterification reactions can be influenced by steric hindrance. libretexts.org While primary alcohols are easily esterified, secondary alcohols react with more difficulty, and tertiary alcohols react very slowly. researchgate.net The synthesis of diallyl succinate, for example, involves the reaction of succinic acid's acyl chloride with two equivalents of allyl alcohol. pearson.com

Table 2: Esterification of this compound with Different Alcohols

Alcohol ReactantProductGeneral Reactivity
Primary Alcohol (R'OH)R' 4-amino-4-oxobutanoateHigh researchgate.net
Secondary Alcohol (R'R''CHOH)R'R''CH 4-amino-4-oxobutanoateModerate researchgate.net
Tertiary Alcohol (R'R''R'''COH)R'R''R'''C 4-amino-4-oxobutanoateLow researchgate.net

Research into the esterification of succinic acid and its derivatives has been driven by the potential of the resulting esters as renewable fuel additives and solvents. researchgate.net Microwave-assisted esterification of succinic acid with various alcohols using a heterogeneous catalyst has been shown to achieve high conversion rates and selectivity. researchgate.net

Reactions with Hydroxyl and Thiol Functional Groups

This compound can react with molecules containing hydroxyl and thiol functional groups. The reaction with the hydroxyl group of an amino alcohol would proceed similarly to the esterification with simple alcohols. However, selective N-alkylation of amino alcohols can be challenging. organic-chemistry.org Direct chlorination of amino alcohols with thionyl chloride, a related reaction, can lead to chloroamines which can then be cyclized. orgsyn.org

The reaction with thiols (R-SH) results in the formation of S-thioesters. Acyl chlorides are known to react with thiols to produce thioesters, and this reaction can be catalyzed by zinc oxide under solvent-free conditions for mild and efficient synthesis. researchgate.net Another method involves the reaction of acyl chlorides with copper(I)-mercaptides. researchgate.net The reaction of maleic anhydride (B1165640) with benzothiazole-2-thiol proceeds via nucleophilic substitution and ring-opening to form a thioether bond.

Cyclization Reactions and Heterocycle Formation

Intramolecular Cyclizations

While direct intramolecular cyclization of this compound itself is not extensively documented, the related compound, succinamic acid (4-amino-4-oxobutanoic acid), can undergo cyclization to form succinimide (B58015). This cyclization is typically achieved through dehydration, which can be facilitated by reagents like acetyl chloride or thionyl chloride. innovareacademics.inimist.ma For instance, N-(4-hydroxyphenyl)-succinamic acid can be cyclized to N-(4-hydroxyphenyl)-succinimide using acetyl chloride as a dehydrating agent. innovareacademics.in Similarly, treating various amic acids derived from succinic anhydride with thionyl chloride in refluxing dry ethanol (B145695) yields the corresponding cyclic imides in high yields. imist.ma The reaction of butanedioic acid (succinic acid) with thionyl chloride can lead to the formation of succinic anhydride through an intramolecular reaction of the initially formed monoacyl chloride. pearson.com

Multi-component Reactions Leading to Ring Systems

This compound and its precursors are valuable in the synthesis of heterocyclic compounds. For example, succinic hydrazide, which can be prepared from succinic acid, is a key intermediate for synthesizing various heterocyclic polymers. researchgate.netjgpt.co.in Reacting succinic hydrazide with diacid chlorides can produce polymers containing heterocyclic units. researchgate.netjgpt.co.in Furthermore, succinic hydrazide can be reacted with carbon disulfide and potassium hydroxide to form a precursor for other heterocyclic systems. researchgate.netjgpt.co.in

N-substituted succinimides, which can be synthesized from succinic anhydride (a related compound), are used in the synthesis of various heterocyclic compounds. ijcps.org Hydrazides derived from succinic acid can undergo cyclization with various anhydrides to yield six-membered heterocyclic compounds or with reagents like acetylacetone (B45752) to produce five-membered heterocyclic systems. mdpi.com

Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution. wikipedia.org In the context of this compound, the molecule serves as the acylating agent, poised to react with an aromatic substrate in the presence of a suitable catalyst. The reaction proceeds when the acyl chloride functional group is activated, leading to the formation of a highly reactive electrophile that is subsequently attacked by the electron-rich aromatic ring. iitk.ac.in

The general transformation involves the reaction of an aromatic compound with this compound, catalyzed by a Lewis acid, to yield a 4-aryl-4-oxobutanamide derivative. This product contains a new ketone functional group and retains the primary amide from the starting material.

A key aspect of the Friedel-Crafts acylation is the generation of the acylating electrophile, typically an acylium ion. sigmaaldrich.com This is achieved through the interaction of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion. sigmaaldrich.com

However, the presence of the amide group in this compound introduces complexity. Amide groups themselves are generally poor substrates for Friedel-Crafts acylation due to the stability of the C-N bond. nih.govacs.org Furthermore, the lone pair of electrons on the amide's nitrogen or oxygen atom can coordinate with the Lewis acid catalyst. This interaction can potentially deactivate the catalyst or lead to alternative reaction pathways. Despite this, studies on related molecules have shown that intramolecular Friedel-Crafts reactions can proceed with amide-containing substrates, often requiring strong superacid conditions to promote the reaction. researchgate.net

Research on the Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride, a close structural analog of this compound's reactive precursor, provides valuable insights. acs.org These reactions successfully produce γ-oxobenzenebutanoic acid derivatives, demonstrating the viability of the four-carbon backbone in this type of transformation. acs.org

Table 1: Representative Products of Friedel-Crafts Acylation with Succinic Anhydride This table is based on data for succinic anhydride, a structural analog, to illustrate the expected product types.

Aromatic SubstrateProduct NameReference
Biphenyl4-Oxo-4-(biphenyl-4-yl)butanoic acid (Fenbufen) acs.org
Toluene4-(4-Methylphenyl)-4-oxobutanoic acid acs.org
Anisole4-(4-Methoxyphenyl)-4-oxobutanoic acid acs.org
Fluorobenzene4-(4-Fluorophenyl)-4-oxobutanoic acid acs.org

These examples suggest that this compound would similarly acylate various aromatic compounds, although the reaction conditions might require optimization to account for the amide functionality.

Mechanistic Elucidation of Key Transformations

The mechanism of the Friedel-Crafts acylation involving this compound is presumed to follow the established pathway for electrophilic aromatic substitution. masterorganicchemistry.com The process is initiated by the formation of an electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. acs.org A final deprotonation step restores the aromaticity of the ring and yields the final ketone product. acs.org

Formation of the Electrophile: The Lewis acid catalyst activates the acyl chloride, leading to the generation of a highly electrophilic acylium ion. pearson.com

Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile, attacking the acylium ion. This is followed by the loss of a proton to yield the substituted aromatic ketone. nih.gov

Computational studies on related Friedel-Crafts acylations provide a detailed picture of the transition states and intermediates involved in the reaction. acs.org The rate-determining step can vary depending on the specific reactants and conditions, but it is often the formation of the sigma complex. acs.org

For the reaction involving this compound, the key steps and their associated energetic considerations, inferred from analogous systems, are:

Acylium Ion Formation: The reaction begins with the formation of a complex between the Lewis acid (e.g., AlCl₃) and the chlorine of the acyl chloride. Cleavage of the C-Cl bond results in the formation of the [4-amino-4-oxobutanoyl] cation and an AlCl₄⁻ anion. wikipedia.org This acylium ion is stabilized by resonance, with the positive charge distributed between the carbonyl carbon and oxygen.

Sigma Complex (Arenium Ion) Formation: The acylium ion is attacked by the π-electrons of the aromatic ring. This step proceeds through a transition state leading to the formation of the sigma complex. Computational analyses of similar reactions show that this step typically has a significant energy barrier. nih.gov For instance, in the AlCl₃-catalyzed acetylation of 2-methylnaphthalene (B46627), the energy barrier for the nucleophilic attack to form the intermediate is calculated to be around 15.0 kcal/mol. acs.org

Deprotonation: The sigma complex is a high-energy intermediate because it has lost its aromatic stabilization. A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. wikipedia.org This step proceeds through a second transition state, restoring the aromatic π-system. acs.org This deprotonation step is generally fast and highly exothermic.

Computational studies on the Friedel–Crafts alkylation have utilized methods like Density Functional Theory (DFT) to analyze the geometries and energies of transition states. researchgate.net These studies reveal that multiple interactions, including hydrogen bonding when applicable, can stabilize the transition state and influence the reaction's stereoselectivity and efficiency. researchgate.net A computational analysis of a Friedel-Crafts acylation using a metal triflate catalyst showed that protonation can significantly lower the energy barrier for C-C bond formation by stabilizing the transition state through intramolecular hydrogen bonds. nih.gov

Table 2: Calculated Energy Barriers for Key Steps in a Model Friedel-Crafts Acylation Data based on the AlCl₃-catalyzed acetylation of 2-methylnaphthalene in nitrobenzene (B124822) solvent. acs.org

Mechanistic StepTransition StateGibbs Free Energy Barrier (kcal/mol)
Bimolecular Nucleophilic SubstitutionTS115.0
DeprotonationTS215.6
Ion Pair FormationTS318.7

This data indicates that both the initial C-C bond formation and the subsequent deprotonation can have comparable energy barriers, and either could potentially be the rate-determining step. acs.org

Lewis Acid Catalysis: Strong Lewis acids like AlCl₃ and FeCl₃ are commonly used. iitk.ac.in Their primary role is to generate the electrophilic acylium ion from the acyl chloride. wikipedia.org The mechanism involves the coordination of the Lewis acid to the halogen of the acyl chloride, which weakens the C-Cl bond and facilitates the formation of the acylium ion. masterorganicchemistry.com

However, a stoichiometric amount of the Lewis acid is often required. This is because the oxygen atom of the resulting ketone product is also a Lewis base and forms a stable complex with the catalyst. wikipedia.org This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. An aqueous workup is necessary to break this complex and isolate the ketone product. wikipedia.org In the case of this compound, the amide group's carbonyl oxygen or nitrogen could also interact with the Lewis acid, potentially requiring more than a stoichiometric amount of the catalyst for the reaction to proceed efficiently.

Brønsted Acid Catalysis: In some cases, particularly with activated aromatic rings or when using acid anhydrides, strong Brønsted acids like triflic acid (TfOH) or even hydrofluoric acid (HF) can be used as catalysts. wikipedia.orgnih.gov Research on the synthesis of aryl-keto α-amino acids has shown that TfOH is an effective catalyst for Friedel-Crafts acylation using N-protected amino acid derivatives as acyl donors. nih.gov These acids protonate the acylating agent, increasing its electrophilicity and promoting the reaction. Studies using amides in superacid (like a mixture including TfOH) have demonstrated that the amide can be activated, likely through double protonation, to form a superelectrophilic species that can then undergo C-N bond cleavage to generate an acyl cation. nih.govresearchgate.net

The choice of catalyst and solvent can significantly impact the reaction's outcome, including the yield and the regioselectivity of the acylation. acs.org For instance, the solvent can influence the stability of intermediates and transition states. acs.org The interplay between the substrate, the acylating agent, the catalyst, and the solvent determines the dominant reaction pathway and the efficiency of the transformation.

Applications of 4 Amino 4 Oxobutanoyl Chloride in Advanced Organic Synthesis

Construction of Complex Amide Architectures

The dual functionality of 4-amino-4-oxobutanoyl chloride makes it an exemplary reagent for the synthesis of intricate amide-containing molecules. The amide bond is a cornerstone of biological and synthetic polymers, and this reagent provides a direct route to introduce a succinamide (B89737) linkage.

In supramolecular chemistry, the precise arrangement of molecules into larger, ordered assemblies is paramount. This compound is utilized as a building block for creating molecules that can self-assemble through non-covalent interactions. The primary amide group is an excellent hydrogen bond donor and acceptor, facilitating the formation of predictable hydrogen-bonding networks which are fundamental to constructing supramolecular structures.

For instance, reaction of the acyl chloride with an appropriate amine-containing molecule yields a product with a terminal amide. This new molecule can then engage in self-assembly or be used to build larger, more complex supramolecular architectures. The flexible four-carbon chain of the succinoyl backbone also allows for conformational arrangements necessary for stable packing in the solid state or in solution. Research has shown that similar bifunctional linkers are crucial in forming three-dimensional supramolecular networks. evitachem.com

Table 1: Representative Reactions for Supramolecular Building Block Synthesis

ReactantNucleophileProductKey Interaction Feature
This compoundAnilineN-phenylsuccinamideHydrogen bonding via amide N-H and C=O
This compound4-AminopyridineN-(pyridin-4-yl)succinamideHydrogen bonding and potential for metal coordination
This compoundBenzylamineN-benzylsuccinamideAromatic stacking and hydrogen bonding

The modification of naturally occurring molecules, or "biological scaffolds," is a key strategy in drug discovery and chemical biology. This compound serves as a valuable tool for this purpose, enabling the covalent attachment of a flexible, hydrophilic linker to biomolecules such as amino acids, peptides, and oligonucleotides. unibo.it

The acyl chloride function reacts selectively with nucleophilic groups present on these scaffolds, such as the amine group of lysine (B10760008) or the hydroxyl group of serine. This derivatization can alter the scaffold's physical properties, such as solubility, or introduce a new handle for further functionalization. For example, the incorporation of a similar 4-oxobutanoyl linker into DNA strands has been shown to create a more flexible structure. acs.org The terminal amide of the attached succinamide moiety can improve water solubility and provides a site for further conjugation. This approach is particularly useful in creating antibody-drug conjugates or modifying proteins to enhance their therapeutic properties.

Functionalization of Polymeric Materials

The modification of polymers to impart new properties is a vast field of materials science. This compound offers a straightforward method for introducing functional groups onto polymer surfaces or into the polymer backbone itself. smolecule.com

The surface properties of a polymer, such as wettability, adhesion, and biocompatibility, are critical for its application. researchgate.netplos.orgresearchgate.netmdpi.com this compound can be used to modify polymer surfaces that possess nucleophilic functional groups like hydroxyl (-OH) or amine (-NH2) groups. The acyl chloride reacts with these surface groups, covalently attaching the succinamide moiety.

This modification can transform a hydrophobic surface into a more hydrophilic one, due to the presence of the polar amide group. This is particularly important for improving the biocompatibility of materials used in medical devices. plos.org Furthermore, the newly introduced amide group can serve as an anchor point for immobilizing other molecules, such as proteins or drugs. researchgate.net Plasma treatments are often used to introduce initial amine or hydroxyl functionalities on inert polymer surfaces, which can then be reacted with reagents like this compound. researchgate.netpsi.ch

Table 2: Effects of Surface Modification on Polymer Properties

Polymer SubstrateSurface Functional GroupsResulting SurfaceChange in PropertyPotential Application
Poly(vinyl alcohol)-OHSuccinamide-functionalizedIncreased hydrophilicity, protein bindingBiocompatible coatings
Amino-terminated Polyethylene (B3416737) Glycol-NH2Succinamide-functionalizedEnhanced biocompatibility, drug attachmentDrug delivery systems
Chitosan (B1678972)-NH2, -OHSuccinamide-functionalizedImproved solubility, metal chelationBiomedical scaffolds

This compound can also be employed in the synthesis of novel monomers that can then be polymerized to create functional materials. By reacting the acyl chloride with a molecule containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and a nucleophilic handle, a new monomer bearing a pendant succinamide group is formed.

For example, reacting this compound with 2-hydroxyethyl methacrylate (B99206) (HEMA) would yield a methacrylate monomer with a succinamide side chain. The subsequent polymerization of this monomer would result in a polymer with regularly spaced, functional side chains. These side chains can influence the polymer's bulk properties, such as its thermal stability or solubility, and provide sites for cross-linking or further chemical reactions. The synthesis of liquid crystal monomers has been demonstrated using a similar butanedioyl chloride precursor. tandfonline.com

Role in the Design and Synthesis of Advanced Materials Precursors

The dual reactivity of this compound makes it a precursor for more complex molecules that are themselves building blocks for advanced materials. evitachem.com These materials can range from specialty polymers to metal-organic frameworks (MOFs). By first reacting the acyl chloride with one type of functional group and then utilizing the amide for a secondary reaction, complex and precisely designed precursor molecules can be synthesized.

For example, the acyl chloride could react with a molecule containing a silane (B1218182) group, while the amide remains available for coordination to a metal center. Such a precursor could then be used in a sol-gel process to create a hybrid organic-inorganic material with tailored properties. The ability to introduce the succinamide linkage is valuable in creating precursors for materials where hydrogen bonding and structural flexibility are desired. evitachem.comgrafiati.com

Integration into Responsive Systems

The integration of specific chemical moieties into polymers to create "smart" materials that respond to external stimuli such as pH, temperature, or specific analytes is a significant area of materials science. While direct studies on this compound are not extensively documented in this context, its structural components suggest a strong potential for use in developing responsive systems. The terminal primary amide group is capable of forming robust hydrogen bonds, a key interaction in many stimuli-responsive polymers.

By grafting this compound onto a polymer backbone, the resulting pendant "amino-oxobutanoyl" side chains can introduce a high density of hydrogen-bonding sites. These interactions can influence the polymer's conformation and solubility. For instance, in aqueous environments, changes in temperature can alter the strength of these hydrogen bonds, potentially leading to a phase transition, a characteristic of thermo-responsive polymers. nih.gov This behavior is analogous to well-studied thermo-responsive systems like poly(N-isopropylacrylamide) (PNIPAAm) and certain poly(aspartamide) derivatives, where amide groups play a crucial role in their temperature-dependent phase behavior. mdpi.com

Furthermore, the introduction of these side chains can impart pH sensitivity to a polymer system. The amide group itself is neutral over a wide pH range, but when incorporated into a polymer that also contains acidic or basic groups, the hydrogen-bonding network established by the amide can be disrupted or enhanced by changes in the protonation state of neighboring functional groups. This can lead to significant changes in the material's properties, such as swelling or collapsing, forming the basis of a pH-responsive system. The synthesis of poly(aspartamide) derivatives, which involves the aminolysis of poly(succinimide), highlights how polymers with a similar repeating unit structure can be designed for stimuli-responsiveness and biomedical applications like drug delivery. mdpi.com

Formation of Cross-linked Networks

Cross-linked polymer networks, particularly hydrogels, are critical materials in biomedical engineering, drug delivery, and tissue engineering. Cross-linking imparts structural integrity and allows the material to swell and retain large volumes of water. Cross-linking can be achieved through chemical bonds or physical interactions.

This compound, being monofunctional with respect to its acyl chloride group, cannot act as a direct chemical cross-linker between two polymer chains. However, it is an ideal candidate for functionalizing polymer backbones to induce physical cross-linking. By reacting the acyl chloride with a polymer containing nucleophilic groups (e.g., the amine groups of chitosan or the hydroxyl groups of cellulose), the 4-amino-4-oxobutanoyl moiety can be covalently grafted onto the polymer. The terminal amide of the grafted side chain, along with the newly formed amide or ester linkage, can then participate in extensive intermolecular and intramolecular hydrogen bonding. This dense network of non-covalent interactions can function as physical cross-links, leading to the formation of a stable hydrogel.

Research on modifying biopolymers like chitosan with succinic acid derivatives provides a strong precedent for this approach. For example, N-succinyl chitosan forms robust hydrogels where ionic interactions and hydrogen bonds between the polymer chains, mediated by the succinyl spacer, create the cross-linked network. mdpi.com The length and flexibility of the spacer are critical for effective gelation. mdpi.com The 4-amino-4-oxobutanoyl group offers a similar short, flexible spacer with a high capacity for hydrogen bonding.

Below is a table summarizing various cross-linking strategies for biopolymers, contextualizing the potential role of moieties derived from this compound.

Cross-linker TypeExample Cross-linkerPolymer ExampleCross-linking MechanismResulting NetworkReference
Dicarboxylic AcidSuccinic Acid, Citric AcidChitosan, CelluloseChemicalCovalent ester or amide bonds researchgate.net, cellulosechemtechnol.ro
DialdehydeGlutaraldehydeHyaluronic AcidChemicalCovalent imine bonds (Schiff base) google.com
Grafted Side-ChainsN-Succinyl GroupChitosanPhysicalIonic interactions, Hydrogen bonds mdpi.com
Proposed 4-Amino-4-oxobutanoyl Group Chitosan, Polylysine Physical Hydrogen bonds

Application in Multi-step Synthesis Strategies

The primary role of an acyl chloride is to act as an activated form of a carboxylic acid, facilitating reactions with weak nucleophiles under mild conditions. savemyexams.com this compound excels in this role as a building block in complex, multi-step synthetic sequences, particularly in medicinal chemistry where the construction of novel molecular scaffolds is paramount. beilstein-journals.org, utupub.fi Its utility lies in its ability to introduce the four-carbon "succinamide" fragment into a target molecule efficiently.

A notable example is found in the synthesis of novel heterocyclic compounds with potential therapeutic applications. In one reported pathway, furan-2-carbohydrazide (B108491) is first reacted with succinic anhydride (B1165640) to produce an intermediate carboxylic acid, 4-(2-(furan-2-carbonyl)hydrazinyl)-4-oxobutanoic acid. jst.go.jp This acid is then activated by converting it to the corresponding acyl chloride using thionyl chloride. jst.go.jp This reactive intermediate, an analogue of this compound, is not isolated but is immediately used in a subsequent coupling reaction with an amine-containing thiadiazole derivative to forge a new amide bond, leading to the formation of a complex molecule with potential anticancer activity. jst.go.jp

This strategy demonstrates the classic utility of acyl chlorides in multi-step synthesis: overcoming the low reactivity of carboxylic acids for amide bond formation. The conversion to the acyl chloride is a critical step that enables the final fragment coupling to proceed with high efficiency. acs.org, jst.go.jp

The table below details the reaction steps for the synthesis and subsequent reaction of the acyl chloride intermediate described.

StepStarting MaterialReagents/ConditionsIntermediate/ProductPurposeReference
1Furan-2-carbohydrazide, Succinic anhydrideReflux4-(2-(furan-2-carbonyl)hydrazinyl)-4-oxobutanoic acidIntroduce the oxobutanoic acid moiety jst.go.jp
24-(2-(furan-2-carbonyl)hydrazinyl)-4-oxobutanoic acidThionyl chloride (SOCl₂), DMF (cat.), 80-90°C4-(2-(Furan-2-carbonyl)hydrazinyl)-4-oxobutanoyl chlorideActivate the carboxylic acid for coupling jst.go.jp
34-(2-(Furan-2-carbonyl)hydrazinyl)-4-oxobutanoyl chlorideEthyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetateEthyl 2-((5-(4-(2-(furan-2-carbonyl)hydrazinyl)-4-oxobutanamido)-1,3,4-thiadiazol-2-yl)thio)acetateForm the final amide bond to link molecular fragments jst.go.jp

This synthetic approach underscores the importance of this compound and its analogues as key intermediates for the modular assembly of complex organic molecules.

Computational and Theoretical Studies on 4 Amino 4 Oxobutanoyl Chloride

Quantum Chemical Investigations of Molecular Structure and Conformation

There are no specific quantum chemical investigations reported in the scientific literature for 4-Amino-4-oxobutanoyl chloride. Such studies would typically employ methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine the molecule's three-dimensional geometry, bond lengths, bond angles, and dihedral angles. Conformational analysis to identify the most stable spatial arrangements of the atoms would also be a key component, providing insight into how the molecule might interact with other chemical species.

Density Functional Theory (DFT) Studies of Reactivity Profiles

Similarly, dedicated Density Functional Theory (DFT) studies on this compound are absent from published research. DFT is a powerful tool for understanding the electronic structure and reactivity of molecules. For a compound like this compound, DFT calculations could predict its reactivity hotspots, such as which sites are most susceptible to nucleophilic or electrophilic attack.

No information is available regarding the energetics of reaction pathways involving this compound. Theoretical studies in this area would calculate the energy changes that occur during a chemical reaction, helping to determine the feasibility and spontaneity of potential transformations. researchgate.net This would be crucial for designing synthetic routes that utilize this compound.

The prediction of spectroscopic signatures for reaction intermediates of this compound has not been documented. Computational methods can simulate spectra (e.g., IR, NMR), which are invaluable for identifying transient species that may form during a reaction but are too short-lived to be observed experimentally.

Molecular Dynamics Simulations of Interactions in Solution

There are no published molecular dynamics (MD) simulations focusing on the behavior of this compound in solution. MD simulations are used to study the movement of atoms and molecules over time, providing a dynamic picture of how a solute interacts with solvent molecules. This information is vital for understanding reaction mechanisms and solvation effects.

In Silico Design of Novel Reactivity Patterns

The in silico design of novel reactivity patterns for this compound remains an open area for research. Computational tools can be used to theoretically explore new chemical transformations and design derivatives with tailored properties, accelerating the discovery of new materials and synthetic methodologies.

Advanced Analytical Methodologies for Investigating Reactions Involving 4 Amino 4 Oxobutanoyl Chloride

Spectroscopic Techniques for Reaction Monitoring and Product Elucidation

Spectroscopic methods are indispensable for gaining real-time insights into the chemical transformations of 4-Amino-4-oxobutanoyl chloride. They provide detailed information on the molecular level, allowing for the identification of functional groups and the determination of molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. In the context of reactions involving this compound, which is a derivative of an amino acid, NMR is particularly useful for tracking the formation of amide bonds and identifying the resulting products. nih.govnanalysis.com

Proton (¹H) NMR can be used to monitor the disappearance of the starting materials and the appearance of product signals. For instance, in the reaction of an acyl chloride with an amine, the chemical shift of protons adjacent to the carbonyl group and the amine nitrogen will change significantly upon amide bond formation. liverpool.ac.ukresearchgate.net Monitoring the relative integration of these signals over time provides kinetic data on the reaction. nih.gov

For more complex product mixtures or for unambiguous structure determination, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is essential for piecing together the molecular structure of novel products.

Solid-state NMR can be valuable for characterizing insoluble polymeric products or intermediates that may form in reactions involving this compound.

Key ¹H NMR Signals for Monitoring Reactions:

Protons α to the carbonyl group: The chemical shift of the -CH₂- group adjacent to the C=O in the butanoyl chain is sensitive to the electronic environment of the carbonyl group. This signal would be expected to shift upon conversion of the acyl chloride to an amide. ucalgary.ca

Amide N-H protons: The appearance of a new N-H signal, or a shift in an existing one, is a clear indicator of amide bond formation. The chemical shift and coupling patterns of these protons can provide information about the structure of the amide. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Relevant Functional Groups

Functional Group Typical Chemical Shift (ppm) Notes
-CH₂-COCl ~2.5 - 3.0 Protons alpha to an acyl chloride carbonyl are deshielded.
-CH₂-CONH- ~2.2 - 2.6 Protons alpha to an amide carbonyl.
**Primary Amide (-CONH₂) ** 5.0 - 6.5 Broad signals, position is solvent and concentration dependent.
Secondary Amide (-CONH-R) 7.5 - 8.5 Position is solvent and concentration dependent.

Note: These are general ranges and can vary based on the specific molecular structure and solvent.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of reactants, intermediates, and products with high accuracy. This is particularly useful for confirming the identity of the desired product and identifying any byproducts formed during the reaction. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing the polar, non-volatile products typically formed from reactions of this compound. nih.govrsc.org

By coupling HRMS with a chromatographic separation method (like HPLC or GC), one can obtain mass spectra for each component in a reaction mixture, a technique known as HPLC-MS or GC-MS. This allows for the confident identification of compounds even in complex mixtures. tesisenred.net

Monitoring the reaction progress can be achieved by taking aliquots of the reaction mixture at different time points and analyzing them by HRMS. The relative intensities of the mass peaks corresponding to the starting materials and products can provide a semi-quantitative measure of the reaction's conversion over time. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for Key Species

Compound Molecular Formula Exact Mass (m/z) [M+H]⁺
This compound C₄H₆ClNO₂ 136.0109
Product of reaction with Benzylamine C₁₁H₁₄N₂O₂ 207.1128
Dimerization byproduct C₈H₁₀N₂O₃ 183.0764

Note: The exact masses are calculated for the protonated molecule and are crucial for unambiguous identification.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. mdpi.comwiley.com They are particularly useful for monitoring reactions involving this compound because of the distinct vibrational frequencies of the acyl chloride and the resulting amide functional groups. libretexts.org

The progress of a reaction, such as the conversion of the acyl chloride to an amide, can be followed by observing the disappearance of the characteristic C=O stretching band of the acyl chloride and the appearance of the amide I and amide II bands. nih.gov

Acyl Chloride (R-COCl): Shows a strong C=O stretching absorption at a relatively high wavenumber, typically in the range of 1770-1820 cm⁻¹. wikipedia.org

Amide (R-CONHR'): Exhibits two characteristic bands:

Amide I band: Primarily due to the C=O stretching vibration, appearing in the range of 1630-1695 cm⁻¹. The lower frequency compared to the acyl chloride is due to resonance delocalization from the nitrogen lone pair. libretexts.org

Amide II band: Arises from a combination of N-H bending and C-N stretching vibrations, typically found between 1510-1570 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds like C=O, Raman spectroscopy is often better for analyzing symmetric, non-polar bonds. nih.gov

Table 3: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Acyl Chloride (-COCl) C=O Stretch 1770 - 1820 Strong
**Primary Amide (-CONH₂) ** C=O Stretch (Amide I) 1650 - 1690 Strong
N-H Bend (Amide II) 1590 - 1650 Medium-Strong
N-H Stretch 3100 - 3500 Medium (two bands)
Secondary Amide (-CONHR) C=O Stretch (Amide I) 1630 - 1680 Strong
N-H Bend (Amide II) 1510 - 1570 Medium-Strong
N-H Stretch 3200 - 3400 Medium (one band)

Note: The exact position of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Chromatographic Techniques for Separation and Purity Assessment of Reaction Mixtures

Chromatographic methods are essential for separating the components of a reaction mixture, which allows for their individual analysis and the determination of product purity. The choice of chromatographic technique depends on the properties of the compounds being analyzed, such as their polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. bevital.nooup.com It is particularly well-suited for analyzing the products of reactions involving this compound, which are often polar amino acid derivatives. rsc.orgkoreascience.kr

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for this type of analysis. nih.govdss.go.th By using a gradient elution, where the composition of the mobile phase is changed over time, complex mixtures of compounds with a wide range of polarities can be effectively separated. oup.com

Detection in HPLC is typically performed using a UV-Vis detector, as the amide products often contain chromophores. For more definitive identification, an HPLC system can be coupled to a mass spectrometer (HPLC-MS). oup.com The purity of a product can be assessed by the presence of a single, sharp peak in the chromatogram at a specific retention time.

Table 4: Example HPLC Method Parameters for Analysis of a Reaction Mixture

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Note: These are representative conditions and would need to be optimized for a specific reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. tesisenred.net While the direct products of reactions with this compound are generally not volatile enough for GC analysis, this technique is invaluable for identifying any volatile byproducts or impurities.

For the analysis of non-volatile compounds like amino acid derivatives by GC-MS, a derivatization step is often necessary to increase their volatility. research-solution.comtcichemicals.com This typically involves converting the polar functional groups (-COOH, -NH₂, -OH) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters or acylated derivatives. gcms.czgcms.cz After derivatization, the sample can be injected into the GC-MS, where the components are separated based on their boiling points and then identified by their mass spectra.

Table 5: Common Derivatization Reagents for GC-MS Analysis of Amino Acid Derivatives

Reagent Abbreviation Functional Groups Derivatized Derivative Formed
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -NH₂, -COOH, -SH Trimethylsilyl (TMS)
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA -OH, -NH₂, -COOH, -SH tert-Butyldimethylsilyl (TBDMS)
Pentafluoropropionic Anhydride (B1165640) PFPA -OH, -NH₂ Pentafluoropropionyl (PFP)
N-Methyl-bis(trifluoroacetamide) MBTFA Primary and secondary amines Trifluoroacetyl (TFA)

Note: The choice of derivatization reagent depends on the specific analytes and the desired sensitivity and selectivity.

X-ray Crystallography for Structural Determination of Complex Products

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. In the context of reactions involving the highly reactive this compound, where complex molecular architectures can be formed, X-ray crystallography provides unparalleled insights into the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions of the resulting products. This technique is particularly crucial for resolving stereochemical ambiguities and confirming the connectivity of atoms in novel compounds.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of individual atoms can be deduced, leading to a detailed molecular model of the compound. vulcanchem.com

The detailed structural parameters obtained from X-ray diffraction studies are typically presented in a standardized format, as exemplified in the table below for N-(3-hydroxyphenyl)succinimide. iucr.org

Table 1: Crystallographic Data for N-(3-hydroxyphenyl)succinimide. iucr.org

ParameterValue
Molecular FormulaC₁₀H₉NO₃
Molecular Weight ( g/mol )191.18
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 11.432 (2) Å, b = 7.6567 (14) Å, c = 10.115 (2) Å
α = 90°, β = 98.688 (7)°, γ = 90°
Volume (ų)875.2 (3)
Z (Molecules per unit cell)4
Radiation TypeCu Kα

This level of detailed structural information is indispensable for confirming the outcome of a synthetic route, understanding reaction mechanisms, and for the rational design of new molecules with desired properties. For complex products derived from this compound, X-ray crystallography would be the gold standard for structural elucidation, providing definitive proof of the molecular structure and offering insights into the supramolecular chemistry of the system. vulcanchem.com The technique can also be applied to co-crystals, such as those formed between succinic acid and other molecules, to understand the specific interactions that govern their formation. iucr.orgnih.gov

Future Research Directions and Emerging Opportunities for 4 Amino 4 Oxobutanoyl Chloride

Development of More Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and economically viable methods for producing 4-Amino-4-oxobutanoyl chloride, moving away from conventional routes that often rely on hazardous reagents like thionyl chloride. jst.go.jppjoes.com Key areas of focus include:

Bio-based Feedstocks: The synthesis will increasingly start from renewable resources. Succinic acid, the precursor to this compound, is now produced on a kilotonne scale via the fermentation of glucose. acs.org Research into the catalytic conversion of bio-based succinic acid provides a green foundation for its derivatives. acs.orgfraunhofer.dersc.org Green routes for producing succinic acid itself, such as the aqueous phase hydrogenation of maleic acid or direct production from tartaric acid, further enhance the sustainability of the entire value chain. csic.esacs.org

Green Solvents and Reagents: A shift towards aqueous reaction media or eco-friendly organic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is anticipated. csic.esrsc.org The use of safer, solid chlorinating agents such as bis(trichloromethyl)carbonate (BTC) in place of traditional reagents can minimize the generation of toxic byproducts. researchgate.net

Biocatalysis: The exploration of enzymatic pathways for the synthesis of this compound or its immediate precursors presents a significant opportunity. Biocatalysis could offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Sustainability ApproachResearch FocusPotential Benefits
Bio-based Feedstocks Utilization of succinic acid from glucose fermentation. acs.orgReduced reliance on fossil fuels, lower carbon footprint.
Green Solvents Replacement of traditional solvents with water or bio-derived alternatives like 2-MeTHF. csic.esrsc.orgDecreased environmental impact, improved process safety.
Safer Reagents Use of solid chlorinating agents or in-situ generation of reagents. researchgate.netacs.orgAvoidance of hazardous chemicals, minimized toxic waste.
Biocatalysis Development of enzymatic routes for synthesis.High selectivity, mild reaction conditions, reduced energy consumption.

Exploration of Novel Catalytic Transformations

The distinct functional groups of this compound make it a versatile substrate for a new generation of catalytic reactions. Future research will likely move beyond its traditional role as a simple acylating agent.

Organocatalysis: Succinic acid itself has been demonstrated to be an effective organocatalyst in multi-component reactions like the Strecker synthesis. acgpubs.org This opens an intriguing possibility for this compound to act as a bifunctional organocatalyst, where the amide group could participate in activating substrates through hydrogen bonding while the acyl chloride moiety engages in other transformations.

Transition-Metal Catalysis: Modern catalytic methods, such as the palladium-catalyzed hydrochlorocarbonylation of alkenes to form acid chlorides, could be adapted for novel syntheses involving this compound. nih.gov Its use as a substrate in cross-coupling reactions could lead to the formation of complex molecules with unique architectures.

Heterogeneous Catalysis: Research into the use of heterogeneous nanoparticle catalysts for the selective transformation of succinic acid, for instance into γ-butyrolactone (GBL), highlights the potential for developing robust, recyclable catalyst systems for reactions involving its derivatives. acs.org Such catalysts would be crucial for creating sustainable industrial processes.

Integration into Flow Chemistry Systems

The integration of the synthesis and subsequent reactions of this compound into continuous flow chemistry systems is a major emerging opportunity. Flow reactors offer superior control over reaction parameters and enhance safety, which is particularly important when handling highly reactive and moisture-sensitive compounds like acyl chlorides. acs.orgnih.gov

Flow Chemistry AdvantageApplication to this compoundSupporting Evidence
Enhanced Safety On-demand generation and immediate consumption of the reactive acyl chloride, minimizing exposure and storage risks.Flow systems confine hazardous reagents and unstable intermediates. acs.orgnih.gov
Improved Efficiency Superior heat and mass transfer lead to faster reactions, higher yields, and better selectivity.Flow reactors are essential for reactions with short-lived intermediates. researchgate.net
Scalability Straightforward scaling from laboratory to industrial production by extending operation time or using parallel reactors.Enables productivity of several grams per hour even at the lab scale. rsc.org
Process Integration Multi-step syntheses can be telescoped into a single continuous process without intermediate work-ups.Demonstrated for the synthesis of various carbonyl compounds from acyl chlorides. acs.orgnih.gov

Expansion of Applications in Material Science Research

The bifunctional structure of this compound makes it a highly promising monomer for the synthesis of advanced functional polymers and materials.

Bio-based Polymers: As a derivative of succinic acid, it is an ideal candidate for producing bio-based and potentially biodegradable polymers. fraunhofer.de The acyl chloride can readily participate in polycondensation reactions to form polyesters, while the amide group can form polyamides.

Poly(ester amide)s: It can be used to create novel poly(ester amide)s with periodic structures. fraunhofer.de The presence of the amide group is expected to introduce strong hydrogen bonding between polymer chains, potentially enhancing thermal stability and mechanical properties compared to simple polyesters like polyethylene (B3416737) succinate. google.com

Functionalization of Biopolymers: The compound can be used as a reactive agent to modify natural polymers like guar (B607891) gum. pjoes.com Such modifications can introduce new functionalities, leading to materials like superabsorbent hydrogels with applications in biomedicine or agriculture. pjoes.com

Terminating Agent in Polymerization: Following the example of other functional acyl chlorides, it could be used as a terminating agent in ring-opening polymerization to introduce specific end-groups onto biodegradable polymers, tailoring them for specific applications. nih.gov

Synergistic Approaches with Computational Chemistry

Computational chemistry is set to become an indispensable tool for accelerating research and development involving this compound. In silico methods can provide deep insights into reactivity, guide experimental design, and reduce the time and cost associated with laboratory work.

Reaction Mechanism and Catalyst Design: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This can help in understanding the mechanisms of novel catalytic transformations and in designing more efficient catalysts. researchgate.net

Material Property Prediction: Molecular dynamics simulations can predict the physical and chemical properties of polymers derived from this compound. This allows researchers to screen potential polymer structures for desired characteristics like thermal stability, mechanical strength, and biodegradability before undertaking their synthesis. fraunhofer.de

In Silico Drug and Material Design: As demonstrated in the design of novel benzimidazole (B57391) derivatives, computational tools can be used to design target molecules with specific biological or material properties. researchgate.netdntb.gov.uaresearchgate.net Techniques like molecular docking can predict the interaction of derived molecules with biological targets, guiding the synthesis of new pharmaceuticals. jbcpm.com

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 4-Amino-4-oxobutanoyl chloride to ensure high purity and yield?

  • Methodological Answer : The synthesis typically involves reacting 4-amino-4-oxobutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

  • Maintaining a dry environment (e.g., using molecular sieves) to prevent hydrolysis.
  • Controlling reaction temperature (0–5°C) to minimize side reactions.
  • Purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane).
  • Purity validation using 1H^1H-NMR (to confirm absence of hydroxyl groups) and HPLC (≥98% purity threshold) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Handling : Use inert gas (N₂/Ar) purging in reactions to avoid moisture exposure. Employ glassware dried at 120°C.
  • Storage : Store in airtight, amber vials at –20°C with desiccants (e.g., silica gel). Monitor stability via periodic FT-IR to detect hydrolysis (e.g., carbonyl peak shifts at ~1750 cm⁻¹) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR (amide proton at δ 6.8–7.2 ppm, carbonyl at δ 170–175 ppm) and X-ray crystallography (for crystalline derivatives) .
  • Purity Assessment : HPLC with UV detection (λ = 210–220 nm) and Karl Fischer titration (water content <0.1%) .

Advanced Research Questions

Q. How can the reactivity of this compound be modulated for selective peptide coupling in antiviral drug development?

  • Methodological Answer :

  • Activation Strategies : Use coupling agents like HOBt/DCC to enhance acylation efficiency in peptide synthesis.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
  • Selectivity Control : Introduce steric hindrance via tert-butyloxycarbonyl (Boc) protection on the amino group to direct coupling to specific residues. Validate using LC-MS and antiviral assays (e.g., HIV-1 protease inhibition) .

Q. What strategies resolve contradictions in reported biological activities of 4-Amino-4-oxobutanoyl derivatives?

  • Methodological Answer :

  • Systematic Variability Analysis : Compare synthetic routes (e.g., Boc vs. Fmoc protection) and impurity profiles (e.g., residual solvents in NMR).
  • Biological Replicates : Use orthogonal assays (e.g., cell-based vs. enzymatic inhibition) to confirm activity. For example, discrepancies in viral inhibition may arise from cytotoxicity; perform MTT assays alongside replication studies .

Q. How do structural modifications in this compound derivatives affect their metal-binding properties and bioactivity?

  • Methodological Answer :

  • Coordination Studies : Synthesize derivatives with electron-withdrawing groups (e.g., -F) and analyze metal complexes (e.g., Cu²⁺, Zn²⁺) via UV-Vis spectroscopy and cyclic voltammetry.
  • Bioactivity Correlation : Test metal complexes for antimicrobial activity (MIC assays) and compare with parent compounds. For example, Cu(II) complexes may enhance activity due to redox cycling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.